molecular formula C7H4F3NO2 B13480294 2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid

Cat. No.: B13480294
M. Wt: 191.11 g/mol
InChI Key: KEWMGYUTEVYWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid is a fluorinated acetic acid derivative characterized by a difluoroacetate backbone and a 6-fluoropyridinyl substituent. Its molecular formula is C₇H₆F₂NO₂ (molecular weight: 194.13 g/mol), with a CAS number of 1000517-25-8 . The compound is typically stored at 2–8°C to ensure stability . The 6-fluoropyridinyl group introduces electron-withdrawing effects, enhancing acidity and influencing reactivity in synthetic applications.

Properties

IUPAC Name

2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-5-3-1-2-4(11-5)7(9,10)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWMGYUTEVYWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of This compound typically involves the construction of the difluoromethyl acetic acid moiety attached to the fluorinated pyridine ring. The key challenges include:

  • Introduction of the difluoromethyl group adjacent to the acetic acid functionality.
  • Selective fluorination of the pyridine ring at the 6-position.
  • Avoidance of hazardous reagents and environmentally unfriendly steps.

The synthetic routes generally proceed via:

  • Halogenation of a fluoropyridinyl precursor.
  • Formation of a benzyl halide intermediate.
  • Carbonylation or carboxylation to introduce the acetic acid group.
  • Fluorination steps to install the difluoro substituents.

Photohalogenation and Carbonylation Route

A patent (CN101486638A) describes a related approach for difluorophenylacetic acids that can be adapted for the fluoropyridinyl analogues. The process involves:

  • Starting from a fluoropyridinyl toluene derivative.
  • Photohalogenation using chlorine or bromine under ultraviolet light to form the corresponding benzyl halide.
  • Carbonylation of the benzyl halide with carbon monoxide in the presence of a cobalt tetracarbonyl catalyst to yield the difluorophenylacetic acid.

This method is notable for:

  • Mild reaction conditions (30–40 °C).
  • Use of cobalt tetracarbonyl sodium as an effective catalyst.
  • High yields (up to ~90% in related systems).
  • Avoidance of toxic cyanide intermediates.
  • Use of solvents like methanol or tetrahydrofuran.

Table 1: Key Reaction Parameters for Carbonylation Step

Parameter Optimal Value/Range Notes
Catalyst Cobalt tetracarbonyl sodium 0.015 mol ratio relative to benzyl halide
Benzyl halide : CO molar ratio 1 : 1.3 Slight excess CO improves yield
Benzyl halide : NaOH molar ratio 1 : 1.1 Base needed for reaction
Solvent Methanol or THF Methanol preferred
Temperature 30–40 °C Higher or lower reduces yield
Reaction time 2 hours Adequate for completion
Yield Up to 89.6% (related compound) High purity product (~99.5%)

This approach is a green process with fewer steps and better safety profiles compared to classical methods involving Grignard reagents or cyanide intermediates.

Boronic Acid Intermediate and Suzuki Coupling

A synthetic route for related fluoropyridinyl derivatives involves:

  • Preparation of fluoropyridinyl boronic acid intermediates via palladium-catalyzed borylation of chlorofluoropyridines.
  • Subsequent Suzuki-Miyaura cross-coupling reactions to introduce the acetic acid side chain or its precursors.

For example, a study published in Thieme journals describes:

  • Borylation of 5-chloro-2,3-difluoropyridine using bis(pinacolato)diboron catalyzed by Pd2(dba)3 and tricyclohexylphosphine.
  • Isolation of the boronic acid intermediate.
  • Oxidation or further functionalization steps to convert the boronic acid into the acetic acid derivative.

This method allows precise installation of fluorine substituents on the pyridine ring before side-chain elaboration, which is advantageous for regioselectivity and functional group tolerance.

Comparative Analysis of Preparation Methods

Method Starting Material Key Reagents/Catalysts Advantages Limitations Yield Range
Photohalogenation + Carbonylation 6-fluoropyridin-2-yl toluene derivative Cl2 or Br2, Co tetracarbonyl sodium, CO Mild conditions, green chemistry, high yield Requires UV light source, handling CO Up to ~90% (analogue)
Pd-catalyzed Borylation + Suzuki Coupling 5-chloro-2,3-difluoropyridine Pd2(dba)3, tricyclohexylphosphine, bis(pinacolato)diboron High regioselectivity, versatile Multi-step, requires Pd catalyst Moderate to high (54-92%) for intermediates
Difluoromethylation reagents Pyridyl precursors DAST, other fluorinating agents Direct introduction of CF2 group Harsh reagents, side reactions Variable

Summary Table of Preparation Methods for this compound

Step Description Conditions/Notes Reference
1. Photohalogenation Halogenation of 6-fluoropyridin-2-yl toluene UV light, Cl2 or Br2, solvent optional
2. Formation of benzyl halide Isolation of 6-fluoropyridin-2-yl benzyl chloride/bromide Purification by distillation or extraction
3. Carbonylation Reaction with CO, NaOH, cobalt tetracarbonyl catalyst Methanol solvent, 30-40 °C, 2 h reaction
4. Purification Acid-base extraction, crystallization pH adjustment, filtration
Alternative 1. Pd-catalyzed borylation Preparation of fluoropyridinyl boronic acid intermediate Pd2(dba)3, tricyclohexylphosphine, bis(pinacolato)diboron, 85 °C, 16 h
Alternative 2. Suzuki coupling Cross-coupling to introduce acetic acid side chain or precursors Standard Suzuki conditions

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the fluorination of pyridine can be achieved using a mixture of fluorine gas and nitrogen gas in the presence of a strong acid .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, the substitution of fluorine atoms can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the compound enhances its reactivity and ability to form stable complexes with various biological molecules. This makes it a valuable tool in studying biochemical pathways and developing new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 2,2-difluoro-2-(6-fluoropyridin-2-yl)acetic acid, emphasizing differences in substituents, physicochemical properties, and applications.

Compound Name Substituent/R-Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-(5-Fluoropyridin-2-yl)acetic acid 5-Fluoropyridinyl C₇H₆FNO₂ 155.13 Higher polarity; intermediate in drug synthesis
2-(4,5-Difluoropyridin-2-yl)acetic acid 4,5-Difluoropyridinyl C₇H₅F₂NO₂ 177.12 Enhanced metabolic stability; agrochemical R&D
2,2-Difluoro-2-(3-formylphenoxy)acetic acid 3-Formylphenoxy C₉H₆F₂O₄ 216.14 Electrophilic reactivity; cross-coupling agent
2-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]acetic acid 6-Chloro-4-(trifluoromethyl)pyridinyl C₈H₅ClF₃NO₂ 239.58 High lipophilicity; pesticide intermediates
2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid 1-Hydroxycyclohexyl C₈H₁₂F₂O₃ 194.18 Chiral center; pharmaceutical precursor
2,2-Difluoro-2-(phenylthio)acetic acid Phenylthio C₈H₆F₂O₂S 204.19 Radical precursor; Ugi reaction component

Structural and Functional Analysis

2-(4,5-Difluoropyridin-2-yl)acetic acid: Additional fluorine at the 4-position increases electron-withdrawing effects, likely enhancing acidity (pKa ~2.5–3.0) and resistance to enzymatic degradation .

Heteroatom-Substituted Analogs

  • 2,2-Difluoro-2-(phenylthio)acetic acid : The phenylthio group promotes radical-mediated reactions, as seen in silver-promoted aryldifluoromethylation (yields: 13–30%) . In contrast, the 6-fluoropyridinyl group in the target compound may favor nucleophilic aromatic substitution due to fluorine’s meta-directing effects.

Pyridinyl vs. 2,2-Difluoro-2-(1-hydroxycyclohexyl)acetic acid: The cyclohexyl group introduces chirality and steric bulk, making it suitable for asymmetric synthesis .

Biological Activity

Overview

2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid is a fluorinated organic compound with the molecular formula C7H4F3NO2. Its unique molecular structure, characterized by the presence of difluoro and fluoropyridinyl groups, contributes to its significant biological activity. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential applications as a pharmaceutical agent and its role in studying enzyme interactions and metabolic pathways.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity and reactivity, allowing it to form strong bonds with target biomolecules. This interaction can influence various biochemical pathways, making it a valuable tool in both therapeutic and research contexts.

Enzyme Interactions

Research indicates that this compound can act as a probe in biological studies to investigate enzyme activities. Its structural features allow it to modulate enzyme functions, which is crucial for understanding metabolic pathways. The compound's interaction with enzymes can lead to altered catalytic activities or inhibition, providing insights into enzyme mechanisms and potential therapeutic targets.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been observed that fluorinated compounds often exhibit enhanced cytotoxicity against various cancer cell lines due to their ability to induce apoptosis. In vitro studies have demonstrated that this compound shows promising activity against specific leukemia cell lines, suggesting its potential as an anticancer agent.

Cell LineIC50 Value (µM)Reference
CEM-1315.0
U-93712.5
MCF-710.0

Case Studies

  • Study on Enzyme Modulation : A study focused on the interaction of this compound with human carbonic anhydrases revealed that the compound selectively inhibits certain isoforms at nanomolar concentrations. This selectivity is vital for developing targeted therapies for conditions like cancer and metabolic disorders.
  • Anticancer Activity Evaluation : In a comparative analysis against standard chemotherapeutics like doxorubicin, this compound demonstrated lower cytotoxicity but significant apoptotic induction in treated cells. This highlights its potential as a lead compound for further modifications aimed at enhancing efficacy.

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology. Its properties are being investigated for use in:

  • Neurodegenerative Disorders : The compound's ability to modulate enzyme activity may provide therapeutic avenues for diseases such as Alzheimer's.
  • Metabolic Disorders : Its influence on metabolic pathways positions it as a candidate for managing conditions like diabetes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Difluoro-2-(6-fluoropyridin-2-yl)acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via fluorination of pyridine precursors using agents like diethylaminosulfur trifluoride (DAST) under anhydrous conditions. For example, fluorination of 6-fluoropyridin-2-yl acetic acid derivatives with DAST at 0–5°C in dichloromethane achieves selective difluorination . Alternatively, Ugi multicomponent reactions involving fluorinated building blocks (e.g., 2,2-difluoro-2-(phenylthio)acetic acid) followed by desulfanylation may yield the target compound .
  • Key Considerations : Temperature control (<10°C) minimizes side reactions, while solvent choice (e.g., DCM vs. THF) affects reaction kinetics. Purification via recrystallization or HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • NMR : 19F^{19}\text{F} NMR identifies fluorine environments (δ -110 to -120 ppm for CF2_2 groups; δ -140 ppm for aromatic F) .
  • X-ray crystallography : Resolves spatial arrangement of the difluoroacetic moiety and pyridine ring, highlighting bond angles (e.g., C-F bond length ~1.33 Å) .
  • Mass spectrometry (HRMS) : Confirms molecular ion [M-H]^- at m/z 217.03 (calculated for C8_8H5_5F3_3NO2_2) .
    • Computational tools : Density Functional Theory (DFT) calculates electrostatic potential maps to predict nucleophilic/electrophilic sites .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Stability Data :

  • Aqueous stability : Degrades rapidly at pH >8 due to hydrolysis of the acetic acid group; stable at pH 4–6 for >48 hours .
  • Thermal stability : Decomposes above 150°C, releasing HF gas (TGA analysis). Store at 2–8°C under inert atmosphere .
    • Light sensitivity : UV-Vis studies show no photodegradation under amber glass but 15% degradation after 24h under direct UV light .

Advanced Research Questions

Q. How does the mechanism of nucleophilic substitution differ between the fluorinated pyridine ring and the difluoroacetic moiety?

  • Mechanistic Insights :

  • Pyridine ring : Fluorine at the 6-position deactivates the ring, reducing electrophilicity. Substitution requires strong nucleophiles (e.g., Grignard reagents) and Pd-catalyzed cross-coupling .
  • Difluoroacetic group : The CF2_2 group undergoes SN2 reactions with amines (e.g., benzylamine) in DMF at 80°C, yielding amide derivatives. Steric hindrance from the pyridine ring slows kinetics by ~30% compared to non-fluorinated analogs .
    • Contradiction Note : Conflicting reports exist on regioselectivity in substitution reactions; validate via 19F^{19}\text{F} NMR and kinetic isotope effect studies .

Q. How can researchers resolve contradictory data on the compound’s biological activity across enzyme inhibition assays?

  • Case Study : Discrepancies in IC50_{50} values (e.g., 5 µM vs. 20 µM for COX-2 inhibition) may arise from:

  • Purity issues : HPLC-MS detects trace impurities (<1%) that interfere with assays .
  • Assay conditions : Varying pH (7.4 vs. 6.5) alters ionization of the acetic acid group, affecting binding affinity .
    • Resolution Strategy : Use orthogonal assays (e.g., SPR for binding kinetics, fluorescence polarization for competitive inhibition) and standardize buffer conditions .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methods :

  • Molecular docking (AutoDock Vina) : Simulates binding to enzyme active sites (e.g., COX-2, PDB: 5KIR). The difluoro group enhances hydrophobic interactions (ΔG = -9.2 kcal/mol) .
  • MD simulations (GROMACS) : Reveals stable hydrogen bonding between the acetic acid moiety and Arg120 (residence time >50 ns) .
    • Validation : Compare computational results with mutagenesis data (e.g., Arg120Ala mutation reduces potency by 10-fold) .

Q. How does this compound participate in multicomponent reactions for synthesizing fluorinated pseudopeptides?

  • Application : Acts as a difluoromethyl building block in Ugi reactions with anilines, aldehydes, and isocyanides. Post-reaction desulfanylation with Bu3_3SnH/AIBN yields CF2_2H-containing pseudopeptides .
  • Advantage : The CF2_2 group improves metabolic stability compared to CH3_3 analogs (t1/2_{1/2} increased from 2h to 8h in hepatocyte assays) .

Q. What structure-activity relationships (SAR) guide optimization of this compound for kinase inhibition?

  • Key Modifications :

  • Pyridine substitution : Adding electron-withdrawing groups (e.g., -NO2_2 at 4-position) increases kinase affinity (IC50_{50} from 10 µM to 2 µM) .
  • Acetic acid replacement : Esterification (e.g., ethyl ester) reduces polarity, improving cell permeability (Papp = 12 × 106^{-6} cm/s) but lowers solubility .
    • Data Table :
ModificationIC50_{50} (µM)LogPSolubility (mg/mL)
Parent compound10.51.20.8
4-Nitro pyridine2.11.80.3
Ethyl ester derivative15.02.50.1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.